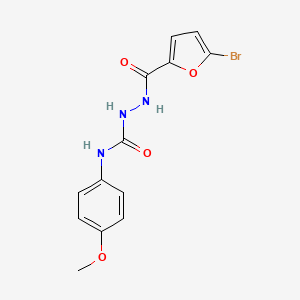
2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide
Overview
Description
2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide, also known as BFH, is a chemical compound that has been the focus of scientific research due to its potential therapeutic applications. BFH is a hydrazinecarboxamide derivative that has been synthesized through various methods.
Mechanism of Action
The mechanism of action of 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide is not fully understood. However, studies have suggested that 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide exerts its therapeutic effects by modulating various signaling pathways involved in cancer, inflammation, and glucose metabolism. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been found to inhibit the activation of NF-κB, a transcription factor involved in inflammation and cancer. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to activate AMPK, a key regulator of glucose metabolism.
Biochemical and physiological effects:
2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to exhibit various biochemical and physiological effects. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been found to induce apoptosis, a process of programmed cell death, in cancer cells. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to reduce the production of reactive oxygen species, which are involved in various pathological conditions. In addition, 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been found to regulate glucose metabolism by increasing glucose uptake and reducing gluconeogenesis.
Advantages and Limitations for Lab Experiments
2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been shown to be stable under various conditions, making it suitable for long-term storage and handling. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide is also soluble in various solvents, allowing for easy preparation of solutions for experiments. However, the limitations of 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide include its high cost and limited availability, which may restrict its use in certain experiments.
Future Directions
For 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide research can include investigating its efficacy in combination with other drugs, exploring its role in other pathological conditions, and optimizing its synthesis method to improve its yield and purity. In addition, further studies can elucidate the mechanism of action of 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide and identify its molecular targets.
Scientific Research Applications
2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and diabetes. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been found to exhibit anticancer activity by inhibiting the growth and proliferation of cancer cells. 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has also been shown to possess anti-inflammatory activity by reducing the production of pro-inflammatory cytokines. In addition, 2-(5-bromo-2-furoyl)-N-(4-methoxyphenyl)hydrazinecarboxamide has been studied for its potential role in the treatment of diabetes by regulating glucose metabolism.
properties
IUPAC Name |
1-[(5-bromofuran-2-carbonyl)amino]-3-(4-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O4/c1-20-9-4-2-8(3-5-9)15-13(19)17-16-12(18)10-6-7-11(14)21-10/h2-7H,1H3,(H,16,18)(H2,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITYJPUXITFQHKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NNC(=O)C2=CC=C(O2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5-bromofuran-2-yl)carbonyl]-N-(4-methoxyphenyl)hydrazinecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-({[4-(difluoromethyl)-6-methyl-2-pyrimidinyl]thio}methyl)-4-methoxybenzaldehyde N-phenylthiosemicarbazone](/img/structure/B4756409.png)
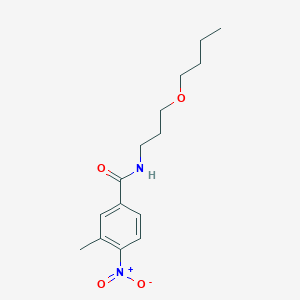
![5-({[(4-nitrobenzyl)thio]acetyl}amino)isophthalic acid](/img/structure/B4756423.png)
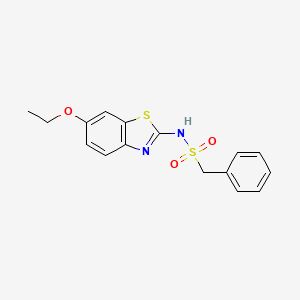
![N-[1-(1,3-dimethyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B4756434.png)
![N-(2-chlorophenyl)-2-{5-[(3,5-dimethylphenoxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4756439.png)

![N-butyl-2-{[N-(4-iodophenyl)-N-(methylsulfonyl)glycyl]amino}benzamide](/img/structure/B4756459.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)-2-thiophenecarboxamide](/img/structure/B4756461.png)
![N-allyl-2-[(3-methoxybenzoyl)amino]benzamide](/img/structure/B4756464.png)
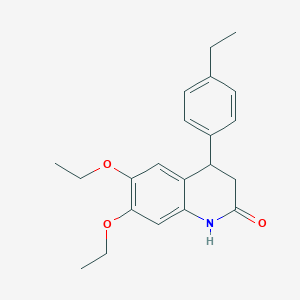
![N-[2-(aminocarbonyl)phenyl]-3-oxo-5,6-diphenyl-2,3-dihydro-4-pyridazinecarboxamide](/img/structure/B4756481.png)
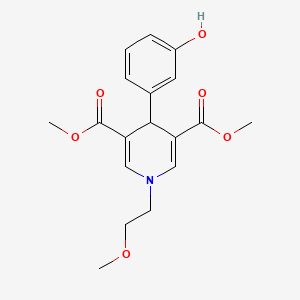
![1-(4-methoxyphenyl)-4-[(3-methylbenzyl)sulfonyl]piperazine](/img/structure/B4756489.png)